molecular formula C15H14N4O2 B11470683 1-[2-(2-methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole

1-[2-(2-methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole

Cat. No.: B11470683
M. Wt: 282.30 g/mol
InChI Key: UKJNFDZCWQKJGI-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound features a tetrazole ring substituted with a methoxyphenoxy group, making it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 2-bromophenyl methyl ketone.

    Formation of Intermediate: The initial step involves the nucleophilic aromatic substitution reaction between 2-methoxyphenol and 2-bromophenyl methyl ketone to form an ether intermediate.

    Cyclization: The intermediate undergoes cyclization with sodium azide in the presence of a suitable solvent to form the tetrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nucleophilically substituted products.

Scientific Research Applications

1-[2-(2-Methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Comparison:

  • Structural Differences: While similar compounds may share the methoxyphenoxy group, they differ in their core structures, such as the presence of a dioxaborolane or propenone group.
  • Unique Properties: 1-[2-(2-Methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)phenyl]-5-methyltetrazole

InChI

InChI=1S/C15H14N4O2/c1-11-16-17-18-19(11)12-7-3-4-8-13(12)21-15-10-6-5-9-14(15)20-2/h3-10H,1-2H3

InChI Key

UKJNFDZCWQKJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2OC3=CC=CC=C3OC

Origin of Product

United States

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